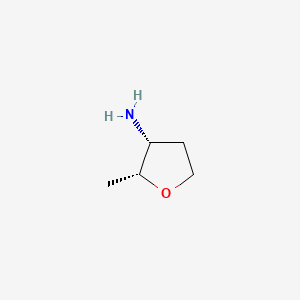
(2R,3R)-2-Methyltetrahydrofuran-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-Methyltetrahydrofuran-3-amine is a chiral amine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it a valuable building block for the synthesis of other chiral molecules. Its structure consists of a tetrahydrofuran ring with a methyl group and an amine group attached at specific positions, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts. For instance, the reduction of (2R,3R)-2,3-epoxybutyric acid with appropriate reducing agents can yield the desired amine compound . Another method involves the use of borane or borane complexes for the stereoselective reduction of specific precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2-Methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using suitable reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary and tertiary amines, amides, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
(2R,3R)-2-Methyltetrahydrofuran-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-Methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A natural flavonoid with similar stereochemistry, known for its antioxidant and antibacterial properties.
Uniqueness
(2R,3R)-2-Methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
149420-96-2 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.149 |
Nombre IUPAC |
(2R,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
OBFFLNVYKSXULV-RFZPGFLSSA-N |
SMILES |
CC1C(CCO1)N |
Sinónimos |
threo-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


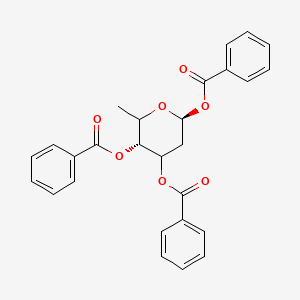


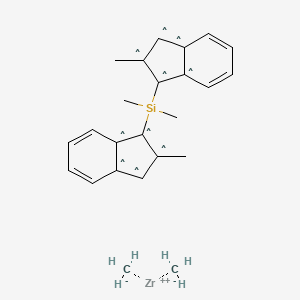
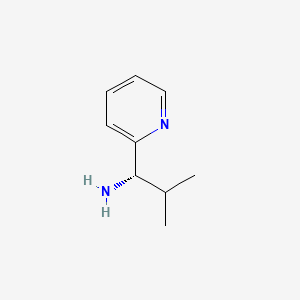
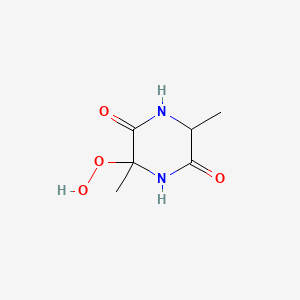
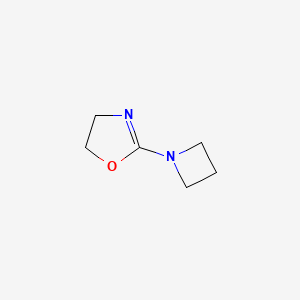

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
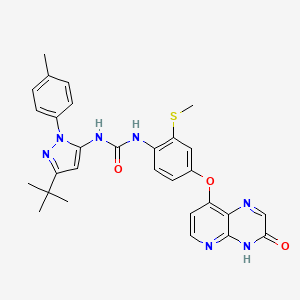
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
